isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
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Overview
Description
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the chlorophenyl group and the sulfonyl moiety. The final step involves the formation of the carbamate linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(4-chlorophenyl)carbamate
- Isopropyl N-(4-chlorophenyl)sulfonamide
- Isopropyl N-(4-chlorophenyl)piperidine
Uniqueness
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, known by its CAS number 478047-74-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21ClN2O4S
- Molecular Weight : 360.86 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and an isopropyl carbamate moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Notably, compounds with similar structural frameworks have shown significant inhibition of cholinesterases, which are vital for neurotransmitter regulation.
Inhibition of Cholinesterases
Research indicates that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Table 1: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
CAR-5 (similar structure) | 0.5 | 0.001 |
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized various piperidine derivatives, including those similar to this compound. These derivatives exhibited notable antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : In vitro studies have demonstrated that sulfonamide-containing compounds can induce apoptosis in cancer cell lines. The presence of the chlorophenyl group enhances interaction with cellular targets involved in cancer progression .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Preparation of Sulfonamide Intermediate : The reaction between 4-chlorophenylsulfonyl chloride and piperidine under basic conditions to form the sulfonamide derivative.
- Carbamoylation : The introduction of the isopropyl carbamate moiety through a coupling reaction with isopropanolamine or similar reagents.
Properties
IUPAC Name |
propan-2-yl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11(2)22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDWPMOGCSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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